LHRH, his(6)-N-Et-pronh2(9)-

Catalog No.
S1530344
CAS No.
132461-43-9
M.F
C59H80N18O12
M. Wt
1233.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LHRH, his(6)-N-Et-pronh2(9)-

CAS Number

132461-43-9

Product Name

LHRH, his(6)-N-Et-pronh2(9)-

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C59H80N18O12

Molecular Weight

1233.4 g/mol

InChI

InChI=1S/C59H80N18O12/c1-4-64-57(88)48-12-8-20-77(48)58(89)41(11-7-19-65-59(60)61)70-51(82)42(21-32(2)3)71-54(85)46(25-36-28-63-31-68-36)75-52(83)43(22-33-13-15-37(79)16-14-33)72-56(87)47(29-78)76-53(84)44(23-34-26-66-39-10-6-5-9-38(34)39)73-55(86)45(24-35-27-62-30-67-35)74-50(81)40-17-18-49(80)69-40/h5-6,9-10,13-16,26-28,30-32,40-48,66,78-79H,4,7-8,11-12,17-25,29H2,1-3H3,(H,62,67)(H,63,68)(H,64,88)(H,69,80)(H,70,82)(H,71,85)(H,72,87)(H,73,86)(H,74,81)(H,75,83)(H,76,84)(H4,60,61,65)/t40-,41-,42-,43-,44-,45-,46+,47-,48-/m0/s1

InChI Key

DVRRXWCSMLTCMJ-UAGUUFGPSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7

Synonyms

6-His-9-N-Et-ProNH2-LHRH, GnRH, His(6)-N-Et-ProNH2(9)-, LHRH, His(6)-N-Et-ProNH2(9)-, LHRH, histidyl(6)-N-ethylprolinamide(9)-, NEHP-LHRH

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7

The exact mass of the compound LHRH, his(6)-N-Et-pronh2(9)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Luteinizing Hormone-Releasing Hormone, specifically the compound LHRH, his(6)-N-Et-pronh2(9)-, is a synthetic analog of the natural hormone responsible for stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. This compound is characterized by its unique structure, which includes a modified histidine at position six and an ethylproline at position nine. Its chemical formula is represented as C59H85N17O12C_{59}H_{85}N_{17}O_{12} and it has a CAS number of 59131-98-5. The structural modifications enhance its stability and biological activity compared to natural LHRH, making it significant in both research and therapeutic applications.

Involving LHRH, his(6)-N-Et-pronh2(9)- typically focus on its interactions with receptors and its role in hormone signaling pathways. The primary reaction can be represented as:

LHRH+ReceptorLHRH Receptor Complex\text{LHRH}+\text{Receptor}\rightarrow \text{LHRH Receptor Complex}

This complex formation triggers downstream signaling cascades that lead to the secretion of luteinizing hormone and follicle-stimulating hormone. Additionally, the compound may undergo hydrolysis or other modifications under physiological conditions .

LHRH, his(6)-N-Et-pronh2(9)- exhibits potent biological activity as a gonadotropin-releasing hormone analog. It binds effectively to the gonadotropin-releasing hormone receptor, leading to enhanced secretion of luteinizing hormone and follicle-stimulating hormone. This activity is crucial for reproductive functions, including ovulation in females and testosterone production in males. The modifications in this analog contribute to its increased potency and prolonged half-life compared to native LHRH, making it a valuable tool in reproductive medicine and endocrinology .

The synthesis of LHRH, his(6)-N-Et-pronh2(9)- involves several steps typical of peptide synthesis, including:

  • Solid-phase peptide synthesis: Utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protecting amino acids.
  • Coupling reactions: Employing coupling agents such as HATU (hexafluoro-phosphonium hexafluorophosphate) to facilitate the formation of peptide bonds.
  • Deprotection: Removing protecting groups to yield the final peptide structure.
  • Purification: Using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted starting materials.

These methods ensure high purity and yield of the target compound.

LHRH, his(6)-N-Et-pronh2(9)- has several applications in both clinical and research settings:

  • Fertility treatments: Used in protocols for controlled ovarian stimulation.
  • Hormonal therapies: Investigated for use in treating hormone-sensitive cancers by modulating gonadotropin levels.
  • Research: Employed in studies exploring reproductive physiology and endocrine function.

Its enhanced stability makes it particularly useful in formulations requiring longer shelf life or sustained action .

Interaction studies of LHRH, his(6)-N-Et-pronh2(9)- primarily focus on its binding affinity to gonadotropin-releasing hormone receptors. These studies utilize techniques such as:

  • Radiolabeled ligand binding assays: To determine binding kinetics and affinity.
  • Cell-based assays: To assess functional activity in terms of downstream signaling effects.
  • In vivo models: To evaluate physiological responses to administration.

These studies confirm that the structural modifications significantly improve receptor binding affinity compared to natural LHRH .

LHRH, his(6)-N-Et-pronh2(9)- shares similarities with other gonadotropin-releasing hormone analogs but is distinct due to its specific modifications. Here are some similar compounds:

Compound NameKey ModificationsUnique Features
Luteinizing Hormone-Releasing HormoneNatural formShort half-life; less potent
Gonadotropin-Releasing Hormone AnalogVarious substitutionsVaries in potency based on modifications
LeuprolideSubstitution at position 6Used clinically for prostate cancer treatment
TriptorelinModified at position 1Longer duration of action; used for endometriosis

The uniqueness of LHRH, his(6)-N-Et-pronh2(9)- lies in its specific amino acid substitutions that enhance both potency and stability, making it a promising candidate for therapeutic applications where traditional forms are less effective .

XLogP3

-0.8

Sequence

XHWSYHLRP

Dates

Last modified: 07-17-2023

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